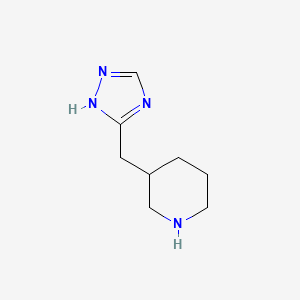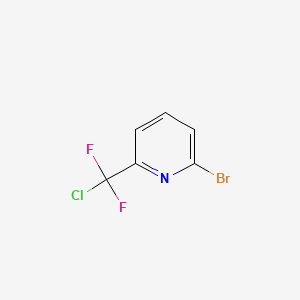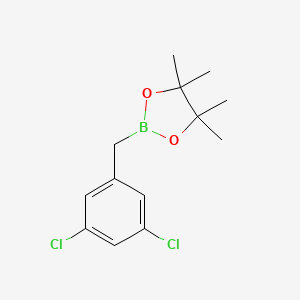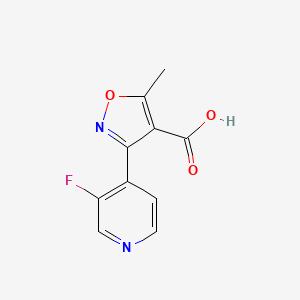
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is a chemical compound that features a fluorinated pyridine ring, a methylisoxazole moiety, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of 3-fluoro-4-pyridine, which can be achieved through halogenation reactions involving fluorine sources and pyridine derivatives.
Construction of the Methylisoxazole Ring: The next step involves the formation of the isoxazole ring, which can be synthesized via cyclization reactions using appropriate reagents and conditions.
Coupling and Functionalization: The final step involves coupling the fluoropyridine intermediate with the methylisoxazole moiety, followed by functionalization to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring and the isoxazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3-Fluoro-4-iodopyridine: This compound features a similar fluoropyridine ring but with an iodine substituent instead of the isoxazole moiety.
3-Fluoro-4-pyridylboronic Acid: This compound has a boronic acid functional group instead of the carboxylic acid.
Uniqueness
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its combination of a fluorinated pyridine ring, a methylisoxazole moiety, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
特性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC名 |
3-(3-fluoropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O3/c1-5-8(10(14)15)9(13-16-5)6-2-3-12-4-7(6)11/h2-4H,1H3,(H,14,15) |
InChIキー |
FGXKEVQVQAOFLG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=NC=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



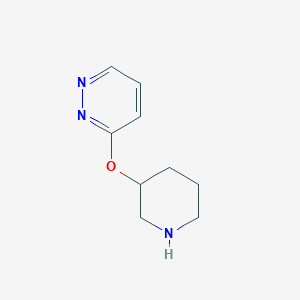
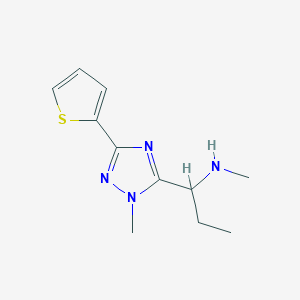
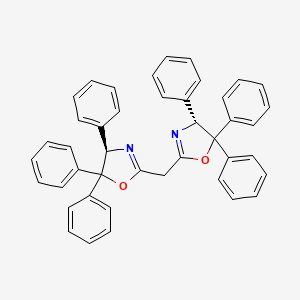
![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)
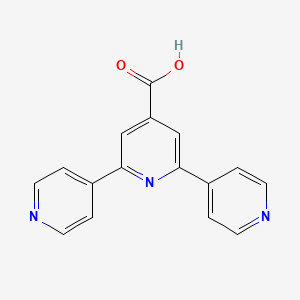
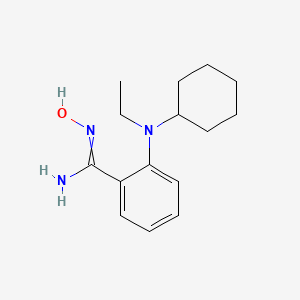
![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)

